Cas no 898451-14-4 (N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide structure
898451-14-4 structure
Product Name:N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
CAS No:898451-14-4
MF:C21H26ClN3O4S2
MW:484.031841754913
CID:5983167
PubChem ID:18574448
Update Time:2025-07-27

N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
    • N'-[2-(4-chlorophenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
    • N1-(4-chlorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
    • 898451-14-4
    • F2571-0370
    • AKOS024661155
    • N'-[2-(4-chlorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
    • Inchi: 1S/C21H26ClN3O4S2/c22-17-8-6-16(7-9-17)10-12-23-20(26)21(27)24-13-11-18-4-1-2-14-25(18)31(28,29)19-5-3-15-30-19/h3,5-9,15,18H,1-2,4,10-14H2,(H,23,26)(H,24,27)
    • InChI Key: XSUXAUYINGWSLC-UHFFFAOYSA-N
    • SMILES: C(NCCC1CCCCN1S(C1SC=CC=1)(=O)=O)(=O)C(NCCC1=CC=C(Cl)C=C1)=O

Computed Properties

  • Exact Mass: 483.1053264g/mol
  • Monoisotopic Mass: 483.1053264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 132Ų

N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Pricemore >>

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N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide Related Literature

Additional information on N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide

Comprehensive Analysis of N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide (CAS 898451-14-4): Structure, Applications, and Research Insights

N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide (CAS 898451-14-4) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a thiophene-2-sulfonyl group and a piperidine core, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential interactions with biological systems, given its hybrid aryl-alkyl and sulfonamide functionalities.

In recent years, the compound’s structure-activity relationship (SAR) has been a focal point for drug discovery. The presence of the 4-chlorophenyl moiety suggests possible bioactivity in modulating receptor binding, while the ethanediamide linker enhances solubility—a critical factor for bioavailability. These features align with current trends in small-molecule drug development, where researchers prioritize compounds with balanced lipophilicity and hydrogen-bonding capacity. Notably, the integration of thiophene rings (a common motif in FDA-approved drugs) further underscores its relevance in medicinal chemistry.

The synthesis of CAS 898451-14-4 involves multi-step organic reactions, including sulfonylation and amide coupling, which are widely discussed in peer-reviewed journals. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying its purity and structural integrity. This rigorous characterization is vital given the growing demand for high-purity research chemicals in academic and industrial labs.

From an application perspective, this compound’s potential extends beyond traditional pharmaceuticals. With the rise of AI-driven drug design and computational chemistry, researchers leverage tools like molecular docking to predict its interactions with proteins such as kinases or GPCRs. Such approaches address frequently searched queries like "how to optimize sulfonamide-based inhibitors" or "piperidine derivatives in CNS drug discovery." These topics reflect the compound’s alignment with cutting-edge scientific inquiries.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) studies of N'-2-(4-chlorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide are still emerging. However, its chlorophenyl segment warrants careful evaluation for ecological impact, resonating with today’s emphasis on green chemistry. Regulatory compliance, particularly under REACH and ICH guidelines, remains a key consideration for industrial-scale production.

In summary, CAS 898451-14-4 exemplifies the convergence of synthetic innovation and therapeutic potential. Its multifaceted chemistry addresses contemporary challenges in drug selectivity and metabolic stability, making it a subject of enduring interest. As research progresses, this compound may unlock novel pathways in precision medicine and biomolecular engineering.

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